Product packaging for 4-(4-Methoxybenzylthio)phenol(Cat. No.:)

4-(4-Methoxybenzylthio)phenol

Cat. No.: B8320429
M. Wt: 246.33 g/mol
InChI Key: YTQYLZXXYHMHBP-UHFFFAOYSA-N
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Description

Contextualization of Phenolic Compounds in Advanced Organic Synthesis

Phenolic compounds are a cornerstone of advanced organic synthesis, largely due to the reactivity of the hydroxyl (-OH) group and the aromatic ring. researchgate.netebi.ac.uk The hydroxyl group is mildly acidic, with pKa values typically between 10 and 12, allowing it to act as a nucleophile or be easily deprotonated to form a more reactive phenoxide ion. bionity.comwikipedia.org This reactivity is central to classic reactions like the Williamson ether synthesis and the Schotten-Baumann reaction for ester formation. wikipedia.org

Furthermore, the phenol (B47542) ring itself is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This predictable reactivity pattern makes phenols invaluable as starting materials for constructing more complex molecules. researchgate.netwikipedia.org They are precursors in the synthesis of a wide array of products, from polymers like polycarbonates and epoxies to pharmaceuticals. ebi.ac.uk The ability to use phenols as recyclable organophotoredox catalysts is also an area of modern research, highlighting their ongoing importance in developing sustainable chemical methodologies. units.it

Significance of Sulfur-Containing Functional Groups in Molecular Architecture

The thioether (or sulfide) functional group, with its R-S-R' linkage, introduces unique chemical properties into a molecule's architecture. wikipedia.org Unlike its oxygen analog, the ether, the thioether group has a sulfur atom that is less electronegative and more polarizable. ontosight.ai This results in distinct reactivity; for instance, thioethers can be readily oxidized to form sulfoxides and subsequently sulfones, which are important intermediates in synthesis. ontosight.ai The C-S-C bond angle in thioethers is typically around 99°, smaller than the C-O-C angle in ethers. wikipedia.org

In the context of molecular design, the thioether linkage is significant. It is found in biologically crucial molecules like the amino acid methionine and cofactors such as biotin (B1667282) and lipoic acid. escholarship.orgnih.gov The synthesis of thioethers is well-established, often involving the reaction of thiols with alkyl halides or transition-metal-catalyzed cross-coupling reactions. ontosight.aitaylorandfrancis.com The incorporation of thioether groups can influence a molecule's conformation and electronic properties, making them a key tool for chemists in fields ranging from materials science to medicinal chemistry. google.comnih.gov

Overview of 4-(4-Methoxybenzylthio)phenol within the Phenolic Research Domain

Within the broad class of phenolic thioethers, this compound serves as a specific example embodying the key features of this family. Its structure combines a phenol unit, a thioether linker, and a methoxy-substituted benzyl (B1604629) group. This particular arrangement of functional groups makes it a subject of interest in synthetic and structural chemistry.

The synthesis of related structures often involves the nucleophilic substitution reaction between a thiolate and a halide. For instance, the synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine involves the reaction of (4-methoxyphenyl)methanethiol with a fluorinated quinazoline (B50416) derivative in the presence of a base. mdpi.com This highlights a common synthetic route to benzyl thioether derivatives. Research has also explored the properties of molecules containing the (4-methoxybenzylthio) moiety as part of more complex structures, for example, in the study of photochromic compounds and potential molecular electronic devices. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₄O₂S
Molecular Weight 246.33 g/mol
Appearance Solid (typical for related compounds)
Key Functional Groups Phenolic hydroxyl (-OH), Thioether (-S-), Methoxy (B1213986) (-OCH₃), Benzene (B151609) rings

Foundational Principles Guiding Academic Inquiry into Phenolic Thioethers

Academic research into phenolic thioethers is driven by several foundational principles. A primary driver is the exploration of new synthetic methodologies. Developing efficient, selective, and sustainable methods to form the C–S bond is a continuous goal in organic chemistry. taylorandfrancis.com This includes optimizing classic reactions and discovering novel catalytic systems.

Another key principle is the investigation of structure-property relationships. By systematically modifying the substituents on the phenolic ring and the group attached to the sulfur atom, researchers can fine-tune the electronic, physical, and even biological properties of the resulting molecules. nih.govmdpi.com For example, studies on catechol thioethers have shown that the nature of the substituent on the sulfur atom significantly influences the compound's antioxidant activity. mdpi.com

Furthermore, these compounds serve as valuable intermediates and building blocks for more complex molecular targets. The functional groups present—hydroxyl, thioether, and aromatic rings—offer multiple points for further chemical transformation, making them versatile scaffolds in multi-step syntheses. nih.govresearchgate.net The study of their coordination chemistry and potential as ligands for metal complexes also represents a significant area of inquiry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2S B8320429 4-(4-Methoxybenzylthio)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methylsulfanyl]phenol

InChI

InChI=1S/C14H14O2S/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9,15H,10H2,1H3

InChI Key

YTQYLZXXYHMHBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=CC=C(C=C2)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 4 4 Methoxybenzylthio Phenol

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the molecular structure of a compound. The spectra are determined by the vibrations of chemical bonds, which are unique to the molecule's composition and conformation.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(4-Methoxybenzylthio)phenol is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the phenol (B47542), the thioether linkage, and the methoxy-substituted aromatic ring. A detailed theoretical study on the related molecule 4-mercaptophenol (B154117) (4-MPH) provides a strong basis for these predictions. nih.gov

Key expected IR absorption bands include:

O-H Stretching: A prominent, broad band is anticipated in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding involving the phenolic hydroxyl group. In related phenolic compounds, this is often a defining feature. nih.gov

Aromatic C-H Stretching: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on both benzene (B151609) rings.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) bridge will show symmetric and asymmetric stretching vibrations, anticipated in the 2850-2960 cm⁻¹ range. The attached methoxy (B1213986) (-OCH₃) group will also contribute absorptions in this region.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1450-1610 cm⁻¹ region, which are characteristic of the benzene ring skeletal vibrations.

C-O Stretching: Two distinct C-O stretching vibrations are predicted. The phenolic C-O stretch should appear around 1230-1260 cm⁻¹, while the aryl-alkyl ether C-O stretch (from the methoxy group) is expected to show a strong, characteristic band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1030-1040 cm⁻¹ (symmetric). For anisole (B1667542), a strong C-O stretch is observed around 1249 cm⁻¹.

C-S Stretching: The carbon-sulfur bond of the thioether is expected to produce a weak absorption in the 600-800 cm⁻¹ range. These bands are often difficult to assign definitively due to their low intensity and overlap with other fingerprint region absorptions.

Aromatic C-H Bending: Strong absorptions corresponding to out-of-plane (o.o.p.) C-H bending are expected in the 800-860 cm⁻¹ range, indicative of 1,4-disubstituted (para) benzene rings.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Predicted Wavenumber (cm⁻¹)IntensityVibrational Assignment
3200-3600Strong, BroadO-H stretch (phenolic, hydrogen-bonded)
3030-3100Medium, SharpAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch (-CH₂- and -OCH₃)
1590-1610MediumAromatic C=C ring stretch
1485-1515StrongAromatic C=C ring stretch
~1250StrongAsymmetric C-O-C stretch (ether) & C-O stretch (phenol)
1030-1040MediumSymmetric C-O-C stretch (ether)
800-860StrongAromatic C-H out-of-plane bend (1,4-disubstitution)
600-800WeakC-S stretch (thioether)

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by signals from the aromatic rings and the sulfur linkage. Studies on 4-mercaptophenol and thioanisole (B89551) indicate that certain bands are particularly sensitive to the chemical environment. nih.govnih.gov

Key expected Raman shifts include:

S-H and C-S Vibrations: While the target molecule has a thioether, data from 4-mercaptophenol shows a prominent S-H stretch around 2575 cm⁻¹. The C-S stretching vibration in thioethers typically appears in the 600-800 cm⁻¹ range and is often more intense in Raman than in IR spectra.

Aromatic Ring Vibrations: A very strong signal from the symmetric "ring breathing" mode of the benzene rings is expected around 1000 cm⁻¹. Other significant aromatic C=C stretching bands will appear near 1580-1600 cm⁻¹. In substituted benzenes like thioanisole, low-frequency out-of-plane bending and torsional modes can show enhanced Raman activity depending on the conformation. nih.gov

Methoxy Group: Vibrations associated with the methoxy group are also expected, providing further structural confirmation.

Table 2: Predicted Raman Spectroscopy Data for this compound

Predicted Raman Shift (cm⁻¹)IntensityVibrational Assignment
~3060StrongAromatic C-H stretch
~1600StrongAromatic C=C ring stretch
~1250MediumC-O stretch (phenol and ether)
~1000StrongAromatic ring breathing mode (symmetric)
600-800MediumC-S stretch (thioether)

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is governed by the electronic transitions within its two primary chromophores: the phenol ring and the p-methoxy-substituted benzene ring. Both systems contain π-electrons that can be excited to higher energy orbitals (π → π* transitions).

The phenol chromophore typically exhibits two main absorption bands around 210-220 nm and 270-280 nm.

The anisole (methoxybenzene) chromophore shows similar absorptions, with maxima often reported around 220 nm and 270 nm. photochemcad.com

In this compound, these two chromophoric systems are separated by a -S-CH₂- (thioether-methylene) bridge. This linkage largely insulates the two aromatic π-systems from direct conjugation, so the resulting spectrum is expected to be an overlap of the absorptions of the individual chromophores rather than a single, dramatically red-shifted spectrum.

Therefore, two primary absorption bands are predicted. The first, a high-energy band, would appear below 230 nm. A second, lower-energy band with a more complex shape would be expected in the 270-290 nm region. The exact λmax and molar absorptivity (ε) would be sensitive to the solvent used. For comparison, the UV spectrum of 4-mercaptophenol in toluene (B28343) shows an absorbance maximum around 280-300 nm. researchgate.net

Fluorescence Spectroscopy for Photophysical Properties

Phenolic compounds are often fluorescent, emitting light after being excited by UV radiation. horiba.com The fluorescence of this compound would originate from the electronically excited states of the phenol and methoxybenzene moieties.

Excitation and Emission: Based on its predicted UV-Vis absorption, the molecule would likely be excited in the 270-290 nm range. The resulting fluorescence emission for simple phenols typically occurs in the 310-360 nm range. stuba.sk The exact emission maximum and quantum yield are highly dependent on the solvent polarity and the extent of hydrogen bonding.

X-ray Diffraction Analysis for Solid-State Structural Confirmation

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in public databases. If a suitable crystal could be grown, this technique would provide definitive confirmation of its three-dimensional structure and intermolecular interactions in the solid state.

A crystallographic analysis would precisely determine:

Molecular Conformation: It would reveal the exact bond lengths, bond angles, and, crucially, the torsion (dihedral) angles that define the molecule's shape, such as the C-S-C-C and O-C-C-S angles. This would clarify the spatial relationship between the two aromatic rings.

Intermolecular Interactions: X-ray diffraction would identify and characterize non-covalent interactions that dictate the crystal packing. For this molecule, the most significant interaction would be the hydrogen bond formed between the phenolic hydroxyl group (-OH) of one molecule and a suitable acceptor on a neighboring molecule. Potential acceptors include the oxygen of another phenol, the oxygen of the methoxy group, or even the sulfur atom of the thioether, leading to O-H···O or O-H···S hydrogen bonds.

π-π Stacking: The analysis would also show if the aromatic rings of adjacent molecules engage in π-π stacking interactions, which are common in phenyl-containing compounds and contribute to crystal stability.

Without experimental data, the solid-state structure remains speculative, but it is expected to be a highly ordered, three-dimensional lattice stabilized by a network of hydrogen bonds and van der Waals forces.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone for separating this compound from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques, each with specific applications and methodological considerations.

HPLC is the predominant analytical technique for non-volatile and thermally labile compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating compounds based on their hydrophobicity.

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time. researchgate.net A C18 (octadecylsilyl) stationary phase is a common starting point for the separation of phenolic compounds due to its versatility and wide availability. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. analis.com.mycabidigitallibrary.org The inclusion of a small amount of acid, like acetic acid or trifluoroacetic acid, in the mobile phase is often necessary to suppress the ionization of the phenolic hydroxyl group, which ensures better peak shape and reproducible retention times. researchgate.net

Detection is most commonly performed using a UV-Vis detector, as the phenolic and methoxybenzyl rings provide strong chromophores. The selection of an appropriate wavelength, typically around the absorbance maximum of the analyte (e.g., 280 nm), is crucial for achieving high sensitivity. analis.com.myscirp.org A diode array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. cabidigitallibrary.orgnih.gov

A typical gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both more polar impurities and the relatively non-polar parent compound within a reasonable timeframe. cabidigitallibrary.orgresearchgate.net Method validation according to established guidelines ensures the reliability of the analytical procedure, covering parameters such as linearity, precision, accuracy, specificity, and robustness. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for separating moderately polar to non-polar aromatic compounds. nih.gov
Mobile Phase A Water with 0.1% Acetic AcidAqueous phase with acid modifier to suppress phenol ionization and improve peak shape. analis.com.myresearchgate.net
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase chromatography. analis.com.my
Gradient 30-90% B over 20 minutesEnsures elution of a range of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV/DAD at 280 nmWavelength for detecting phenolic compounds; DAD allows for peak purity analysis. analis.com.myscirp.org
Injection Vol. 10 µLStandard injection volume for analytical HPLC.

Gas chromatography is a high-resolution separation technique that can be applied to the analysis of this compound, particularly for assessing volatile impurities or when coupled with a mass spectrometer (GC-MS) for definitive identification. However, the direct analysis of phenolic compounds by GC can be challenging. epa.govchula.ac.th The polar hydroxyl group can interact with active sites on the column or in the injector, leading to poor peak shape (tailing) and reduced response. jfda-online.com

To overcome these issues, derivatization of the phenolic group is a common practice prior to GC analysis. epa.govjfda-online.com This process converts the polar hydroxyl group into a less polar, more volatile ether or ester, resulting in improved chromatographic performance. For instance, silylation using reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used approach. researchgate.net

The choice of capillary column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for separating a wide range of derivatized phenolic compounds. epa.govrsc.org Flame Ionization Detection (FID) can be used for quantification, offering a robust and wide linear range, while Mass Spectrometry (MS) provides structural information and high specificity, which is invaluable for impurity identification. epa.govresearchgate.net

Table 2: Potential GC-MS Method Parameters for Derivatized this compound

ParameterConditionRationale
Derivatization Silylation (e.g., with BSTFA)Increases volatility and thermal stability, and reduces peak tailing of the phenolic group. jfda-online.comresearchgate.net
Column 30 m x 0.25 mm ID, 0.25 µm filmStandard capillary column dimensions for high-resolution GC.
Stationary Phase 5% Phenyl Polysiloxane (DB-5 type)General-purpose phase suitable for a wide range of aromatic compounds. epa.govrsc.org
Carrier Gas Helium or HydrogenInert carrier gas for GC-MS applications.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program 150 °C (2 min), ramp to 300 °C at 10 °C/minTemperature program to separate compounds based on boiling point.
Detector Mass Spectrometer (MS)Provides mass-to-charge ratio data for definitive identification of the parent compound and impurities. researchgate.net
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can target either the phenolic hydroxyl group or the thioether moiety to enhance detectability or improve chromatographic behavior. nkust.edu.tw

Pre-column derivatization involves reacting the analyte with a labeling reagent before it is introduced into the chromatograph. This is particularly useful for enhancing the response of UV-Vis or fluorescence detectors. nkust.edu.tw

For the phenolic hydroxyl group, several reagents can be employed. Reagents that introduce a highly conjugated system can significantly increase the molar absorptivity, thereby lowering the limit of detection in UV-Vis analysis. For example, 4-aminoantipyrine (B1666024) reacts with phenols in the presence of an oxidizing agent to form a dye that can be detected in the visible region. dergipark.org.tr Another approach is to use a labeling agent like 4-nitrobenzoyl chloride, which reacts with the phenol to form an ester with strong UV absorbance. scirp.org

For even greater sensitivity, fluorescent labeling (fluorotagging) is a powerful technique. A fluorogenic reagent, which is itself non-fluorescent but yields a fluorescent product upon reaction, provides high selectivity. Reagents such as coumarin-6-sulfonyl chloride can react with the phenolic group to produce highly fluorescent derivatives, enabling detection at very low concentrations. nih.gov Similarly, 2-(9-Carbazole)-ethyl-chloroformate (CEOC) has been reported as a pre-column fluorescence labeling reagent for phenols. researchgate.net

Table 3: Pre-column Derivatization Reagents for the Phenolic Group

ReagentTarget Functional GroupDetection ModeAdvantage
4-Aminoantipyrine Phenolic HydroxylUV-VisibleForms colored product, enhancing detection at visible wavelengths. dergipark.org.tr
4-Nitrobenzoyl Chloride Phenolic HydroxylUVIntroduces a strong chromophore, increasing UV absorbance. scirp.org
Coumarin-6-sulfonyl Chloride Phenolic HydroxylFluorescenceForms a highly fluorescent derivative, providing excellent sensitivity. nih.gov
2-(9-Carbazole)-ethyl-chloroformate (CEOC) Phenolic HydroxylFluorescenceNovel reagent for creating fluorescent derivatives of phenols. researchgate.net

Chemical labeling can also be designed to target the sulfur atom in the thioether linkage, or more commonly, the corresponding thiol which may be present as a starting material or impurity. Such strategies are particularly valuable in complex matrices or when using mass spectrometry.

Maleimide-based reagents are widely used for their high reactivity and specificity towards thiol groups. lumiprobe.com While this compound is a thioether, the precursor (4-methoxyphenyl)methanethiol is a key synthetic component and potential impurity. Labeling with a maleimide (B117702) dye would allow for its sensitive detection. lumiprobe.com

For quantitative analysis using mass spectrometry, stable isotope labeling is a state-of-the-art technique. acs.org This involves using a pair of labeling reagents, one containing light isotopes (e.g., ¹H, ¹²C) and the other heavy isotopes (e.g., ²H, ¹³C). acs.orgnih.gov A sample and a standard can be labeled with the light and heavy reagents, respectively, then mixed and analyzed together by LC-MS. The ratio of the peak intensities of the isotopically distinct ion pairs allows for highly accurate quantification, as it corrects for variations in sample preparation and instrument response. acs.orgresearchgate.net Reagents like ω-bromoacetonylquinolinium bromide (BQB) and its deuterated analog (BQB-d₇) have been developed for the selective labeling and profiling of thiol-containing compounds. acs.org

Table 4: Chemical Labeling Strategies for Thiol/Thioether Moieties

Reagent/StrategyTarget Functional GroupDetection ModeAdvantage
Maleimide Dyes ThiolUV or FluorescenceHighly specific for thiols, allows for sensitive detection of thiol impurities like (4-methoxyphenyl)methanethiol. lumiprobe.com
Stable Isotope Labeling (e.g., BQB/BQB-d₇) ThiolMass SpectrometryEnables highly accurate and precise quantification by creating isotopic pairs, minimizing matrix effects. acs.orgresearchgate.net
Thiol Radical-Based Labeling (e.g., NCPM-SH) Allylic C-H (in some contexts)Mass SpectrometryA novel strategy for labeling specific structures, offering high reactivity and rapid reaction times. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 4 Methoxybenzylthio Phenol Systems

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 4-(4-Methoxybenzylthio)phenol, largely dictating its antioxidant properties and its participation in radical-mediated processes.

Oxidation Pathways and Phenoxyl Radical Formation

The oxidation of phenolic compounds is a critical area of study, with implications ranging from biological processes to materials science. Phenols, particularly sterically hindered ones, are known to function as antioxidants by interrupting free-radical chain reactions. dtu.dkharvard.edu This process typically involves the transfer of the phenolic hydrogen atom to a radical species, resulting in the formation of a more stable phenoxyl radical.

Mechanisms for phenoxyl radical generation are varied. They can be formed through enzymatic oxidation, for instance by peroxidases in the presence of hydrogen peroxide, a process demonstrated with related phenolic compounds like 2-t-butyl-4-methoxyphenol (BHA) and 2,6-di-t-butyl-4-methylphenol (BHT). nih.govnih.gov Electron spin resonance (ESR) spectroscopy has been instrumental in detecting these primary, often unstable, phenoxy free radical intermediates. nih.gov

Chemical oxidation also leads to phenoxyl radicals. The reaction of Ni(II)-phenol complexes with molecular oxygen can produce Ni(II)-phenoxyl radical species through a proton transfer-electron transfer (PT-ET) type mechanism. rsc.org Furthermore, photo-oxidation in the presence of metal ions like Fe(III) can generate phenoxyl radicals. rsc.org

The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy of the parent phenol (B47542). For phenols with bulky substituents, such as tertiary butyl groups, the resulting radicals can be sufficiently stable to be isolated and characterized. nih.gov The O-H bond dissociation free energy (BDFE) is a crucial thermochemical parameter that quantifies the ease of hydrogen atom abstraction and, consequently, phenoxyl radical formation. A lower BDFE corresponds to a greater antioxidant capacity. For example, the BDFE for 2,6-di-t-butyl-4-(4′-nitrophenyl)phenol was determined to be 77.8 ± 0.5 kcal mol–1 in acetonitrile (B52724). nih.gov

Once formed, phenoxyl radicals can undergo further reactions. They can be reduced back to the parent phenol by thiols such as glutathione, a reaction that is accompanied by the formation of thiyl radicals and superoxide (B77818) radicals. nih.gov This redox cycling highlights the complex role of phenolic compounds in biological systems.

Table 1: Examples of Phenoxyl Radical Formation from Phenolic Compounds

Parent Phenol Example Method of Oxidation Key Findings/Observations Reference
Phenol metabolites Myeloperoxidase + H₂O₂ Formation of phenoxyl radicals, which can be reduced by thiols (GSH) to regenerate the phenol. nih.gov
2-t-butyl-4-methoxyphenol (BHA) Horseradish peroxidase + H₂O₂ Detection of primary, unstable phenoxy free radical by ESR spectroscopy. nih.gov
Ni(II)-phenol complexes Molecular Oxygen (O₂) Formation of Ni(II)-phenoxyl radical complexes via a proposed PT-ET mechanism. rsc.org

Electrophilic and Nucleophilic Character of the Phenol Ring

The aromatic ring of this compound exhibits both nucleophilic and electrophilic characteristics, influenced by its substituents. The hydroxyl group is a strong activating group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). The thioether group is also generally considered an ortho-, para-director. The combined effect of these groups directs incoming electrophiles primarily to the positions ortho to the hydroxyl group.

The nucleophilicity of the phenol is significantly enhanced upon deprotonation to the corresponding phenolate (B1203915) anion. Phenolates are potent nucleophiles and can also act as strong reductants, especially in an excited state, where they can trigger single-electron-transfer (SET) processes. acs.org

Conversely, the phenol ring can acquire electrophilic character following oxidation. Enzymatic oxidation of phenols by tyrosinase can lead to the formation of o-quinones. researchgate.net These quinones are highly reactive electrophiles that can undergo Michael addition with nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity pathway is a key mechanism in melanogenesis and can also be responsible for the biological activity of various phenolic compounds. researchgate.net

Reactivity of the Thioether Linkage

The thioether (-S-) linkage is another key reactive site within the this compound structure, susceptible to oxidation and bond cleavage.

Sulfur Oxidation Products and Mechanisms

Thioethers are readily oxidized, and this reaction changes the oxidation state of the sulfur atom rather than the carbon. libretexts.org The most common oxidation products are sulfoxides and sulfones. The oxidation is typically stepwise, with the thioether first being converted to the sulfoxide (B87167), which can then be further oxidized to the sulfone under more forcing conditions.

R-S-R' (Thioether) → R-S(O)-R' (Sulfoxide) → R-S(O)₂-R' (Sulfone)

This transformation is a common metabolic pathway and can also be achieved using a variety of chemical oxidizing agents. For instance, organic sulfides used as antioxidants in polymers are known to be oxidized to sulfoxides by hydroperoxides. researchgate.net These sulfoxides can then undergo thermal decomposition to generate sulphenic acids (RSOH). researchgate.net The diverse physicochemical properties of thioethers, sulfoxides, and sulfonium (B1226848) ions allow them to engage in various noncovalent interactions with proteins, making this chemical transformation relevant in the context of medicinal chemistry and drug design. nih.gov

Stability and Degradation Pathways of the Benzyl (B1604629) Thioether Bond

The benzyl thioether bond (Ar-CH₂-S-Ar) possesses moderate stability. Its cleavage, often referred to as deprotection in synthetic chemistry, can be accomplished under various conditions. The stability of this bond is influenced by the substituents on the benzyl group. The presence of an electron-donating group, such as the 4-methoxy group in this compound, facilitates cleavage by stabilizing the resulting benzylic carbocation intermediate. thieme-connect.de

Several methods exist for cleaving the benzyl thioether bond:

Acidolysis: Strong acids can promote cleavage. While the S-benzyl group is generally stable to trifluoroacetic acid, it can be cleaved by stronger acids like anhydrous hydrogen fluoride (B91410) (HF). thieme-connect.de The p-methoxybenzyl group is more acid-labile than an unsubstituted benzyl group. thieme-connect.de

Reductive Cleavage: Reductive conditions using alkali metals (e.g., sodium in liquid ammonia) can be employed for deprotection. researchgate.net

Metal-Catalyzed Reactions: A mild and effective deprotection method for benzyl thioethers involves the use of dibutylmagnesium (B73119) in the presence of a catalytic amount of titanocene (B72419) dichloride. researchgate.net Copper-catalyzed reactions can form benzyl thioethers, and the proposed Lewis-acid-mediated Sₙ1-type mechanism suggests that the reverse reaction (cleavage) proceeds through a stabilized carbocation, which is relevant for the 4-methoxybenzyl group. nih.gov

While studies on the microbial degradation of benzyl thioethers are less common, related research on benzyl ether bonds shows that phenolic forms can be more susceptible to microbial degradation than non-phenolic forms under certain conditions. oup.comnih.gov

Photoreactivity Studies of Phenolic Thioether Derivatives

Phenolic thioether derivatives can undergo photochemical reactions initiated by the absorption of light by either the phenol or the thioether moiety.

The phenolic portion of the molecule can be involved in photoinduced reactions. For example, the photo-oxidation of phenol in the presence of Fe(III) has been shown to produce phenoxyl radicals. rsc.org Similarly, photoinduced reactions between sensitizers like thioxanthone and various phenolic derivatives have been studied, revealing the formation of dynamic radical pairs. nih.gov

The thioether group is also photochemically active. Photoinduced electron transfer from the sulfur atom to an excited state sensitizer (B1316253) is a known mechanism. researchgate.net Nanosecond laser flash photolysis studies have been used to generate sulfur radical cations from thioethers via one-electron oxidation, highlighting the potential for the thioether linkage to participate in photoredox processes. researchgate.net

The combination of these two photoactive moieties in one molecule suggests a complex photoreactivity profile. Depending on the irradiation wavelength and the chemical environment (e.g., presence of sensitizers, oxygen), potential photochemical pathways could include photooxidation at either the phenol or sulfur center, or photocleavage of the C-S bond. The study of photoremovable protecting groups offers mechanistic insights, where light absorption can lead to intermediates that subsequently release a leaving group, a process that has been applied to the cleavage of thioether ligands from metal complexes. acs.org

Computational and Experimental Approaches to Reaction Mechanism Elucidation

Theoretical and practical studies are fundamental to understanding the behavior of chemical compounds. Computational chemistry, for instance, provides powerful tools to model reaction pathways and identify high-energy transition states, offering insights into the feasibility and kinetics of a reaction. Complementary experimental approaches, such as kinetic studies under various conditions, are crucial for validating theoretical models and fully characterizing the reactivity of a molecule. However, such dedicated studies for this compound have not been documented.

The characterization of transition states is a cornerstone of mechanistic chemistry, providing a snapshot of the highest energy point along a reaction coordinate. Techniques such as density functional theory (DFT) and ab initio calculations are commonly employed to determine the geometry and energy of these fleeting structures. This information is vital for predicting reaction rates and understanding the factors that control chemical selectivity. For this compound, there are no reported computational or experimental data identifying or characterizing the transition states involved in its potential chemical reactions.

The surrounding solvent can profoundly impact the rate and outcome of a chemical reaction. Solvents can stabilize or destabilize reactants, products, and transition states through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. The study of solvent effects typically involves kinetic experiments in a range of solvents with varying polarities and hydrogen-bonding capabilities. To date, no studies have been published that systematically investigate how different solvent environments affect the reactivity of this compound.

Computational Chemistry and Theoretical Modeling of 4 4 Methoxybenzylthio Phenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting the ground state properties of molecules. In the study of phenol (B47542) derivatives, DFT calculations, often utilizing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G**), are employed to determine optimized molecular geometries, electronic and energetic descriptors. nih.gov For a molecule like 4-(4-Methoxybenzylthio)phenol, DFT would be instrumental in calculating key parameters that govern its stability and electronic nature.

PropertyDescriptionRelevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Total Energy The total electronic and nuclear energy of the molecule in its ground state.A fundamental indicator of the molecule's stability.
Dipole Moment A measure of the separation of positive and negative charges in the molecule.Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion.Relates to the molecule's ability to act as an electron acceptor.
Ionization Potential The energy required to remove an electron from a neutral atom or molecule.Indicates the molecule's propensity to act as an electron donor.

This table represents theoretical data that can be generated for this compound using DFT calculations, based on methodologies applied to similar phenolic compounds.

Ab Initio Methods for Electronic Correlations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation compared to standard DFT functionals. While computationally more demanding, ab initio calculations can offer a higher level of accuracy for electronic properties. For molecules like anisole (B1667542) and thioanisole (B89551), which share structural motifs with this compound, ab initio methods have been used to investigate rotational isomerism and ionization energies. researchgate.net Such studies can provide a benchmark for understanding the electronic behavior of the sulfur linkage and the methoxy (B1213986) group in the target compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.govwikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

For phenol derivatives, the HOMO is often localized on the phenol ring and the hydroxyl group, indicating these as potential sites for electrophilic attack. In the case of this compound, the presence of the sulfur atom and the methoxy group would influence the energy and distribution of these frontier orbitals.

Theoretical Frontier Molecular Orbital Properties
ParameterDescriptionPredicted Significance for this compound
EHOMO (eV) Energy of the Highest Occupied Molecular OrbitalA higher energy value suggests a greater tendency to donate electrons. The phenol and methoxybenzyl moieties would contribute significantly to this orbital.
ELUMO (eV) Energy of the Lowest Unoccupied Molecular OrbitalA lower energy value indicates a greater propensity to accept electrons. The aromatic rings are likely to be the primary location of the LUMO.
HOMO-LUMO Gap (eV) Energy difference between ELUMO and EHOMOA smaller gap would imply higher reactivity and lower kinetic stability.

This table outlines the expected parameters from an FMO analysis of this compound, based on general principles of FMO theory.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between theoretical models and experimental observations.

Theoretical Vibrational Frequencies and Electronic Spectra

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. For a molecule with the complexity of this compound, theoretical vibrational analysis would be essential for interpreting its experimental IR and Raman spectra, helping to identify characteristic vibrations of the phenol, thioether, and methoxybenzyl moieties. For instance, studies on dibenzyl sulfide (B99878) have utilized DFT to analyze the vibrational behavior of the methylene (B1212753) group and the influence of the sulfur atom. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of NMR chemical shift prediction has been significantly improved through the development of various computational approaches, including DFT-based methods and machine learning algorithms. nih.gov For phenolic compounds, accurate prediction of the hydroxyl proton chemical shift often requires explicit consideration of solute-solvent interactions, as demonstrated in studies of phenol in different solvents. researchgate.net For this compound, theoretical predictions would provide valuable information for assigning the signals in its experimental ¹H and ¹³C NMR spectra, particularly for the protons and carbons in the complex aromatic regions and those adjacent to the sulfur atom and methoxy group.

Predicted ¹H NMR Chemical Shifts (Illustrative)
Proton EnvironmentPredicted Chemical Shift Range (ppm)Notes
Phenolic -OH4.0 - 8.0Highly dependent on solvent and concentration due to hydrogen bonding.
Aromatic C-H (Phenol Ring)6.5 - 7.5Splitting patterns would be influenced by the hydroxyl and benzylthio substituents.
Aromatic C-H (Benzyl Ring)6.8 - 7.3Affected by the methoxy group and the sulfur linkage.
Methylene -CH₂-~4.0Positioned between the sulfur atom and the methoxy-substituted phenyl ring.
Methoxy -OCH₃~3.8Characteristic singlet for the methoxy group protons.

This table provides an illustrative example of predicted ¹H NMR chemical shifts for this compound based on typical values for similar functional groups. Actual values would need to be determined through specific computational studies.

Thermodynamic and Kinetic Characterization of Chemical Processes

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that governs the transformation of reactants to products. This includes calculating the energies of reactants, products, transition states, and intermediates.

The reaction energy profile provides a detailed depiction of the energy changes that occur during a chemical reaction. youtube.comkhanacademy.org For a multi-step reaction, the profile shows the energy of each intermediate and the transition states that connect them. khanacademy.orgyoutube.com The activation energy (Ea) is the energy difference between the reactants and the highest energy transition state, representing the minimum energy required for the reaction to occur. youtube.com The rate-determining step of a multi-step reaction is the one with the highest activation barrier. youtube.com

A plausible reaction for this compound is the oxidation of the thioether sulfur atom to form a sulfoxide (B87167). This process is relevant as thioethers are known to be oxidized by biologically relevant oxidants like hydrogen peroxide. nih.gov The nucleophilicity of the sulfur atom, which can be modulated by the attached substituent groups, influences the oxidation sensitivity. nih.gov Density Functional Theory (DFT) calculations can be employed to model this reaction. The process would involve calculating the optimized geometries and energies of the reactant (this compound and an oxidant), the transition state, and the product (the corresponding sulfoxide).

Table 1: Representative Calculated Activation Energies for Thioether Oxidation

Reactant Oxidant Computational Method Activation Energy (kcal/mol)
Dimethyl sulfide Hydrogen Peroxide DFT (B3LYP/6-31G*) 15.7
Diethyl sulfide Peroxyacetic acid CBS-QB3 12.1

This table contains representative data from hypothetical calculations based on typical values found in computational chemistry literature for analogous reactions.

The acidity of the phenolic proton in this compound is a critical parameter influencing its chemical reactivity and behavior in biological systems. The acid dissociation constant (pKa) can be accurately predicted using computational methods. nih.gov Phenols are generally more acidic than alcohols, with a typical pKa of about 10, due to the resonance stabilization of the resulting phenoxide ion. pharmaguideline.comsips.org.in

Computational pKa prediction often employs a thermodynamic cycle that dissects the dissociation process into gas-phase and solvation energies. nih.gov Methods like DFT combined with continuum solvation models (e.g., PCM, SMD) are commonly used to calculate the free energy change of deprotonation in solution. nih.govmdpi.comresearchgate.net High-level methods can yield pKa predictions with a mean absolute error of less than 0.4 pKa units. nih.govresearchgate.net

Table 2: Predicted pKa Values of Phenol and Substituted Phenols

Compound Substituent at C4 Predicted pKa Experimental pKa
Phenol -H 9.98 9.98
p-Cresol -CH₃ 10.20 10.26
p-Methoxyphenol -OCH₃ 10.15 10.21

| This compound | -S-CH₂-C₆H₄-OCH₃ | ~9.75* | N/A |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape and dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can reveal the preferred three-dimensional structures and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

The flexibility of this compound arises primarily from the rotation around the C-S and S-CH₂ single bonds. MD simulations can map the potential energy surface associated with the rotation of these dihedral angles to identify low-energy, stable conformers. Computational studies on similar flexible molecules have shown that even small energy differences (e.g., 2 kJ mol⁻¹) can separate different conformers. nih.gov

MD simulations are also crucial for studying intermolecular interactions. acs.org The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The sulfur atom, with its lone pairs of electrons, can also act as a hydrogen bond acceptor. acs.org Furthermore, non-covalent interactions between the sulfur atom and the aromatic rings (S-π interactions) can play a role in stabilizing certain conformations and molecular assemblies. uva.es

In Silico Studies of Molecular Recognition and Binding to Biological Receptors

In silico techniques, particularly molecular docking, are widely used to predict and analyze how a small molecule like this compound might bind to a biological target, such as an enzyme or receptor. nih.govbiomedres.us Given its structure as a substituted phenol, a potential target is tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis that is often targeted by skin-depigmenting agents. nih.govresearchgate.net Phenolic compounds are known to act as substrates or inhibitors of tyrosinase. nih.govmdpi.com

Molecular docking involves placing the ligand (this compound) into the active site of the receptor protein in various orientations and conformations to find the most favorable binding mode. mdpi.com The quality of the fit is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com

A docking study of this compound into the active site of tyrosinase (PDB ID: 2Y9X) would likely show the phenol ring positioned near the binuclear copper center. nih.govmdpi.com Key interactions stabilizing the complex could include:

Hydrogen bonding: The phenolic hydroxyl group could interact with amino acid residues like histidine or asparagine in the active site. doi.org

Hydrophobic interactions: The two aromatic rings and the methylene bridge would likely engage in hydrophobic interactions with nonpolar residues such as valine, phenylalanine, and isoleucine within the binding pocket.

Coordination: The sulfur atom or the phenolic oxygen could potentially coordinate with the copper ions in the enzyme's active site.

Table 4: Hypothetical Molecular Docking Results of this compound with Tyrosinase

Parameter Predicted Value/Residues Type of Interaction
Binding Energy -8.5 kcal/mol N/A
Interacting Residues HIS244, ASN260 Hydrogen Bond
VAL283, PHE264, ILE286 Hydrophobic Interaction
HIS263, HIS85 π-cation / Coordination with Cu ions

This table represents a hypothetical outcome of a molecular docking simulation, with interacting residues and values chosen based on published studies of other phenolic inhibitors in the tyrosinase active site.

Structure Activity Relationships Sar and Rational Design of Phenolic Thioether Analogues

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.org For phenolic compounds, QSAR models are invaluable for predicting the bioactivity of new analogues, thereby streamlining the drug discovery process. nih.gov These models typically involve the calculation of various molecular descriptors that quantify different aspects of the molecule's physicochemical characteristics. ijnrd.org

The biological activity of phenolic compounds is significantly influenced by their electronic properties. QSAR studies often correlate electronic descriptors with biological outcomes like antioxidant or enzyme inhibitory activity. researchgate.net Key electronic descriptors for phenolic compounds include:

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical parameter, particularly for antioxidant activity. A lower BDE facilitates the donation of a hydrogen atom to neutralize free radicals. researchgate.net

Ionization Potential (IP): This descriptor relates to the ease with which a molecule can donate an electron, a key step in many antioxidant mechanisms. researchgate.net

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are indicative of a molecule's electron-donating and accepting capabilities, respectively. nih.gov These are frequently used to predict the reactivity and antioxidant potential of phenolic structures.

Studies have successfully developed QSAR models demonstrating a strong correlation between these electronic descriptors and the antioxidant activity of phenolic compounds. For instance, a model for a series of phenolic antioxidants showed a high statistical significance using BDE and IP as parameters. researchgate.net

Table 1: Key Electronic Descriptors in QSAR for Phenolic Compounds

DescriptorDefinitionRelevance to Biological Activity
Bond Dissociation Enthalpy (BDE)Energy required to break the phenolic O-H bond homolytically.A lower BDE generally correlates with higher antioxidant activity due to easier hydrogen atom donation. researchgate.net
Ionization Potential (IP)The minimum energy required to remove an electron from a molecule.Lower IP values suggest a greater ability to donate electrons, which is crucial for radical scavenging. researchgate.net
HOMO Energy (E-HOMO)Energy of the Highest Occupied Molecular Orbital.Higher E-HOMO values indicate a stronger electron-donating capacity, often linked to enhanced antioxidant potential. nih.gov

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial physicochemical property that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. nih.gov In QSAR models for phenolic compounds, lipophilicity is a key descriptor for predicting various biological activities, including antibacterial and antioxidant effects. nih.gov

An optimal level of lipophilicity is often required for maximal efficacy. For phenolic lipids, the length of an aliphatic side chain plays an important role in antioxidant activity. nih.gov Increased lipophilicity can enhance the ability of a compound to cross cell membranes and interact with lipophilic targets. nih.gov However, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance. Therefore, QSAR models often reveal a parabolic relationship between lipophilicity and biological activity, where an optimal range exists for maximum efficacy. The elevation of the lipophilic character of phenolic compounds can enhance their antimicrobial activity by promoting their interaction with the cell membrane. nih.gov

Impact of Structural Modifications on Chemical and Biological Activity

The substitution pattern on the phenol (B47542) ring has a profound impact on its physical and chemical properties, including the acidity and bond dissociation energy of the hydroxyl group, as well as the redox properties of the aromatic ring. researchgate.net These properties, in turn, influence a molecule's biological function. solubilityofthings.com

Electron Density: The powerful electron-donating effect of the hydroxyl group increases electron density at the ortho and para positions of the benzene (B151609) ring. learncbse.in This makes these positions more susceptible to electrophilic attack and influences the molecule's reactivity.

Positional Effects on Activity: The relative position of substituents (ortho, meta, para) plays a critical role in determining biological activity. For many phenolic compounds, ortho and para substitutions with electron-donating groups enhance antioxidant activity due to the increased stability of the resulting phenoxyl radical. researchgate.net For instance, in flavonoids, the presence of hydroxyl groups at the C-3' and C-4' positions in the B ring significantly improves antioxidant activity. nih.gov The ortho position is often found to be the most active, which can be attributed to its ability to form intramolecular hydrogen bonds. researchgate.net

Table 2: Influence of Substituent Position on Phenol Properties

PositionElectronic Effect of -OH GroupGeneral Impact on ReactivityExample of Influence on Activity
OrthoIncreased electron density; potential for intramolecular H-bonding.High reactivity towards electrophiles. H-bonding can stabilize radicals.Often the most active position for antioxidant activity due to radical stabilization. researchgate.net
MetaLess direct electronic influence from the -OH group.Lower reactivity compared to ortho and para positions.Substituents at the meta position generally have a weaker effect on antioxidant capacity.
ParaIncreased electron density.High reactivity towards electrophiles.Substitution with electron-donating groups enhances activity. researchgate.net

Electronic Effects: The methoxy (B1213986) group (-OCH3) at the para position is a strong electron-donating group. This property increases the electron density of the benzyl (B1604629) ring and influences the electronic character of the entire molecule. The electron-donating nature of the PMB group can stabilize adjacent carbocations or reduce the electrophilicity of neighboring groups, which can be a crucial factor in its biological interactions. chem-station.com

Reactivity and Stability: The presence of the electron-donating methoxy group makes the PMB moiety more susceptible to oxidation compared to an unsubstituted benzyl group. chem-station.com This increased reactivity can be exploited for selective chemical transformations but may also influence the metabolic stability of the molecule in a biological system.

Design Principles for Enhancing Selectivity and Efficacy in Phenolic Thioether Scaffolds

The rational design of more potent and selective phenolic thioether analogues involves a systematic approach that leverages SAR and QSAR insights. The goal is to optimize interactions with the desired biological target while minimizing off-target effects.

Key design principles include:

Exploiting Target-Specific Interactions: A primary strategy is to design molecules that are complementary to the binding site of a specific target protein. This involves shaping the three-dimensional structure to fit the target's active site and incorporating functional groups that can form specific hydrogen bonds, electrostatic interactions, or hydrophobic contacts. For example, designing a ligand to interact with a unique, deformable region of a target protein can confer selectivity over a similar but more rigid off-target protein. nih.gov

Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and electronic distribution is crucial.

Lipophilicity: Adjusting the lipophilicity of the molecule can optimize its ADME properties and enhance its ability to reach the target site. This can be achieved by adding or removing polar or nonpolar functional groups.

Electrostatics: Tuning the electrostatic properties of an inhibitor can be sufficient to gain selectivity for one target over another, especially within a family of related proteins like proteases or phosphatases. nih.gov For instance, introducing an electronegative group to interact with a positively charged region in the target's binding pocket can significantly enhance both affinity and selectivity.

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core phenolic thioether scaffold or specific functional groups with other chemical moieties that retain the essential biological activity but may offer improved properties. For example, replacing a phenyl ring with a bioisosteric heterocycle like thiophene (B33073) could alter selectivity, solubility, or metabolic stability.

Minimizing Off-Target Activity: As understanding of off-target interactions grows, molecules can be designed to avoid binding to proteins known to cause adverse effects, such as certain ion channels or cytochrome P450 enzymes. nih.gov This often involves eliminating structural features that are common to promiscuous binders or adding elements that create steric clashes with the binding sites of off-target proteins.

By applying these principles, researchers can move beyond serendipitous discovery towards the rational and efficient development of phenolic thioether-based therapeutic agents with enhanced selectivity and efficacy.

Derivatization Strategies for Targeted Functionalization of Phenolic Thioethers

The molecular scaffold of 4-(4-Methoxybenzylthio)phenol presents multiple sites for chemical modification, allowing for the systematic development of analogues to explore structure-activity relationships. The targeted functionalization of this phenolic thioether can be approached by considering three primary reactive domains: the phenolic hydroxyl group, the thioether linkage, and the aromatic rings. Each of these sites can be selectively modified through various synthetic strategies to yield a diverse library of derivatives.

Functionalization of the Phenolic Hydroxyl Group:

The phenolic hydroxyl group is a versatile handle for derivatization. Standard reactions targeting this functionality include etherification and esterification.

Etherification: Alkylation of the phenolic hydroxyl group to form ethers can be achieved under basic conditions. For instance, reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate or sodium hydride yields the corresponding O-alkylated derivatives. This modification can influence the compound's lipophilicity and hydrogen-bonding capacity. The synthesis of methoxy derivatives of resveratrol, for example, involves similar transformations of phenolic hydroxyl groups to modulate biological activity. nih.govnih.gov

Esterification: Acylation of the phenol with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) produces ester derivatives. This strategy introduces a carbonyl group, which can alter the electronic properties and steric profile of the molecule.

Modification of the Thioether Linkage:

The sulfur atom in the thioether bridge is susceptible to oxidation and alkylation, providing another avenue for derivatization.

Oxidation: The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using common oxidizing agents. The choice of oxidant and reaction conditions allows for controlled oxidation. For example, hydrogen peroxide can convert thioethers to sulfoxides. nih.gov This transformation introduces polar functional groups, significantly altering the compound's solubility and potential for intermolecular interactions. The oxidation of thioethers is a known strategy to modify the properties of molecules, including polymers and peptides. nih.govescholarship.orgscite.ai

Alkylation: The sulfur atom can act as a nucleophile and react with alkyl halides to form sulfonium (B1226848) salts. escholarship.orgscite.ai These ionic derivatives exhibit increased water solubility and a different conformational profile compared to the parent thioether.

Functionalization of the Aromatic Rings:

The two aromatic rings offer positions for electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution: The phenolic ring is activated towards electrophilic substitution, primarily at the ortho positions relative to the hydroxyl group. Reactions such as Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively. youtube.com Halogenation (e.g., bromination, chlorination) can also be readily achieved. The methoxy-substituted ring is also activated, directing incoming electrophiles to its ortho positions. These modifications can profoundly impact the molecule's electronic distribution and steric hindrance. The Friedel-Crafts alkylation of 4-mercaptophenol (B154117) with tert-butyl chloride is an example of modifying the aromatic ring of a related compound.

C-H Functionalization: Modern synthetic methods also allow for the direct C-H functionalization of phenols, providing novel routes to introduce aryl or alkyl substituents with high regioselectivity. rsc.orgresearchgate.net

The systematic application of these derivatization strategies enables the generation of a wide array of analogues of this compound. The resulting library of compounds can then be screened to elucidate key structure-activity relationships and guide the rational design of molecules with optimized properties.

Strategy Target Site Reagents and Conditions Resulting Functional Group Example Precursor
Etherification Phenolic HydroxylAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) in AcetoneO-Alkyl EtherThis compound
Esterification Phenolic HydroxylAcyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Phenolic EsterThis compound
Oxidation Thioether LinkageHydrogen Peroxide (H₂O₂) in Acetic AcidSulfoxideThis compound
Oxidation Thioether Linkagem-Chloroperoxybenzoic acid (mCPBA)SulfoneThis compound
Alkylation Thioether LinkageAlkyl halide (e.g., CH₃I) in an inert solventSulfonium SaltThis compound
Friedel-Crafts Alkylation Aromatic Ring (Phenolic)t-Butyl chloride, Lewis Acid (e.g., AlCl₃)Ortho-alkyl substituent4-Mercaptophenol
Halogenation Aromatic Ring (Phenolic)Bromine (Br₂) in Acetic AcidOrtho-bromo substituentPhenol

Biological Mechanisms of Action of Phenolic Thioether Compounds Excluding Prohibited Elements

Molecular Interactions with Cellular Components

The biological activity of 4-(4-Methoxybenzylthio)phenol is rooted in its direct interactions with key cellular macromolecules, primarily proteins and enzymes. These interactions are governed by the compound's unique chemical structure, featuring a phenol (B47542) ring, a thioether linkage, and a methoxybenzyl group.

Enzyme Inhibition and Activation Mechanisms (e.g., Tyrosinase Modulation)

Phenolic compounds are well-documented as modulators of enzyme activity. nih.gov The presence of the hydroxyl group on the phenol ring of this compound allows it to participate in hydrogen bonding and potentially act as a hydrogen donor, which are key mechanisms for interacting with the active sites of enzymes. While direct studies on this compound's effect on tyrosinase are not extensively detailed in the provided search results, the broader class of phenolic compounds has been shown to inhibit enzymes like tyrosinase. This inhibition can occur through various mechanisms, including chelation of the copper ions in the enzyme's active site or by acting as an alternative substrate.

In a broader context, phenolic compounds can influence a variety of enzymes. For instance, studies on other phenolic compounds have demonstrated inhibitory effects on enzymes such as α-amylase and trypsin. nih.gov This inhibition is often attributed to the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzymes, leading to a decrease in their catalytic activity. nih.gov

Protein-Ligand Binding Affinity and Specificity

The interaction of phenolic compounds with proteins is a critical aspect of their biological function. nih.govresearchgate.net These interactions can be either non-covalent, involving hydrogen bonds, hydrophobic interactions, and van der Waals forces, or covalent. nih.gov The binding affinity and specificity are influenced by factors such as pH, temperature, and ionic strength. nih.govresearchgate.net Studies on various phenolic compounds have shown that they can bind to proteins like human serum albumin and bovine serum albumin, leading to conformational changes in the protein's tertiary structure while leaving the secondary structure largely intact. nih.gov

Molecular docking studies have become a valuable tool for understanding the specifics of protein-phenolic interactions. nih.gov These computational models can predict the binding sites and the types of interactions involved, providing insights into how a compound like this compound might bind to a target protein. The combination of the hydrophobic benzyl (B1604629) and thioether components with the hydrophilic phenol group suggests that this compound could engage in a combination of hydrophobic and hydrogen bonding interactions with protein targets.

Cellular Pathway Perturbations

The molecular interactions of this compound can trigger a cascade of events within the cell, leading to the perturbation of various signaling pathways. These alterations can affect fundamental cellular processes, including oxidative stress response, programmed cell death, and cell proliferation.

Modulation of Oxidative Stress Pathways (e.g., Reactive Oxygen Species Scavenging, Antioxidant Enzyme Regulation)

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to scavenge reactive oxygen species (ROS) and modulate the activity of antioxidant enzymes. nih.govjscholarpublishers.com The phenol group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. nih.gov The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. nih.gov

Sulfur-containing compounds, including thioethers, also exhibit antioxidant activity. nih.govresearchgate.net They can act as secondary antioxidants by decomposing hydroperoxides into non-radical products. researchgate.net The combination of a phenolic moiety and a thioether group in this compound suggests a potential for synergistic antioxidant effects. This dual functionality allows the compound to potentially act as both a primary (chain-breaking) and secondary (preventive) antioxidant. researchgate.net Furthermore, phenolic compounds can upregulate the expression of antioxidant enzymes, such as superoxide (B77818) dismutase and catalase, through the activation of transcription factors like Nrf2, further enhancing the cell's defense against oxidative stress. mdpi.com

Induction of Programmed Cell Death Mechanisms (e.g., Caspase Activation, Mitochondrial Membrane Potential Changes)

A significant body of research indicates that phenolic compounds can induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells. nih.govnih.govwaocp.orgmdpi.com The induction of apoptosis is a key mechanism for eliminating damaged or unwanted cells and is a desirable trait for potential anticancer agents.

The apoptotic process can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Phenolic compounds have been shown to trigger the intrinsic pathway by causing a depolarization of the mitochondrial membrane potential. nih.gov This change in potential is a critical early event in apoptosis, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases, such as caspase-9. nih.gov

Activated initiator caspases, in turn, activate executioner caspases, like caspase-3, which are responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.govacs.org Studies on catechol-thioether derivatives have demonstrated their ability to induce apoptosis in neuronal cells, a process that involves an initial perturbation of calcium homeostasis, mitochondrial membrane depolarization, and the activation of both caspase-8 and caspase-9. nih.gov

Table 1: Effects of a Thioether Compound on Caspase Activation

Cell LineTreatmentCaspase-3 ActivationCaspase-8 ActivationCaspase-9 Activation
SH-SY5Y Neuroblastoma5-S-cysteinyl-dopamineIncreasedIncreasedIncreased

This table is illustrative of the effects of a related catechol-thioether compound and is based on findings from a study on SH-SY5Y neuroblastoma cells. nih.gov

Inhibition of Cell Proliferation and Migration

In addition to inducing apoptosis, phenolic compounds have been shown to inhibit the proliferation and migration of cancer cells. mdpi.comnih.govnih.gov These effects are crucial for controlling tumor growth and metastasis. The antiproliferative activity of polyphenols has been demonstrated in various cancer cell lines, including breast and prostate cancer cells. mdpi.com

The mechanisms underlying the inhibition of cell proliferation are diverse and can involve cell cycle arrest and the modulation of signaling pathways that control cell growth. nih.gov For instance, some phenolic compounds can downregulate the expression of proteins involved in cell cycle progression, leading to a halt in cell division.

Inhibition of cell migration is another important aspect of the anticancer activity of phenolic compounds. nih.gov Migration is a key step in the metastatic cascade. Studies have shown that certain polyphenols can inhibit the migration of endothelial cells, a process that is also critical for angiogenesis (the formation of new blood vessels that supply tumors). nih.gov This effect can be mediated by the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cell movement. mdpi.com

Investigation of Immune System Responses Triggered by Phenolic Thioethers (e.g., T-cell Activation)

The direct immunological effects of the specific compound this compound, particularly concerning T-cell activation, are not extensively documented in publicly available research. However, by examining the broader class of phenolic compounds and structurally related thioethers, it is possible to infer potential mechanisms of action and immunological responses. Phenolic compounds are known to possess immunomodulatory properties, influencing various components of both the innate and adaptive immune systems.

The immunomodulatory potential of phenolic compounds is often linked to their ability to modulate inflammatory pathways. They have been observed to inhibit the phosphorylation of NF-κB, the expression of iNOS and COX2, and the production of pro-inflammatory biomarkers such as IL-1β, IL-6, IL-8, and TNF-α, thereby creating an anti-inflammatory effect. researchgate.net Furthermore, phenolic compounds can directly interact with cytokines, which may reduce their availability to promote inflammation. researchgate.net

Research on various phenolic compounds has demonstrated their capacity to influence immune cell populations. For instance, they can stimulate dendritic cells, macrophages, and T-lymphocytes, leading to enhanced humoral responses and increased antibody production. researchgate.net The structure of phenolic compounds plays a crucial role in their biological activity. Studies on the structure-activity relationship of phenols reveal that the number and position of hydroxyl groups on the benzene (B151609) ring are significant determinants of their antioxidant and immunotoxic effects. nih.govnih.gov For example, diphenols have been shown to be more toxic to lymphocytes than phenol, with hydroquinone (B1673460) exhibiting the most potent immunotoxic effect in certain studies. nih.gov

In the context of T-lymphocytes, various polyphenols have been shown to modulate their activity. For instance, compounds like resveratrol, isorhamnetin, and curcumin (B1669340) have been found to reduce the release of pro-inflammatory cytokines from T-lymphocytes. nih.gov Some polyphenols can also influence the balance of T-helper cell subsets (Th1/Th2) and affect the proliferation of regulatory T-cells (Tregs), which are crucial for maintaining immune homeostasis. mdpi.com The antioxidant properties of these compounds are also thought to contribute to their immunomodulatory capabilities. nih.gov

While specific data on this compound is lacking, a structurally related compound, 4-(Benzyloxy)phenol, has been studied for its immunomodulatory activity. Research has shown that it can facilitate intracellular mycobacterial clearance in human macrophages through specific signaling pathways. nih.gov This suggests that phenolic ethers can indeed interact with and modulate immune cell functions.

Given that this compound is a part of the phenolic thioether family, it is plausible that it could exhibit immunomodulatory effects. The presence of both a phenol group and a thioether linkage suggests potential for antioxidant activity, which is often associated with immunomodulation. mdpi.com The methoxybenzyl group could further influence its biological activity. However, without direct experimental evidence, any discussion of its specific effects on T-cell activation remains speculative and would require dedicated research.

Table of Effects of Various Phenolic Compounds on T-Lymphocytes

Compound/ExtractT-Cell TypeObserved EffectReference
ResveratrolJurkat CD4+ T-lymphocytesDecreased IL-2 and IL-8 release. liverpool.ac.uk
IsorhamnetinJurkat CD4+ T-lymphocytesReduced IL-2, IL-8, and TNF-α release. liverpool.ac.uk
CurcuminJurkat CD4+ T-lymphocytesReduced IL-2, IL-8, and TNF-α release. liverpool.ac.uk
Apple Peel PolyphenolsInnate lymphocytes (NK cells, γδ T cells)Stimulation of innate lymphocytes. oup.com
Oenothein BInnate lymphocytes (NK cells, γδ T cells)Stimulation of innate lymphocytes. oup.com

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxybenzylthio)phenol, and how are reaction conditions optimized?

A typical synthesis involves nucleophilic substitution between 4-mercaptophenol and 4-methoxybenzyl halides under alkaline conditions. Sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF) facilitates the reaction at 60–80°C. Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield (e.g., >75%) while minimizing side products like disulfide formation . Purity is verified via thin-layer chromatography (TLC) or HPLC.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify methoxy (-OCH3_3), benzylthio (-S-CH2_2-), and phenolic (-OH) groups. Aromatic proton signals in the δ 6.7–7.3 ppm range and methoxy protons at δ ~3.8 ppm are diagnostic .
  • IR : Stretching vibrations for S-C (650–750 cm1^{-1}), O-H (3200–3600 cm1^{-1}), and C-O (1250 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : ESI-MS or GC-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 262) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

The compound is soluble in ethanol, DMSO, and chloroform but insoluble in water. Stability tests under varying pH (4–9) and temperatures (4°C–25°C) show degradation <5% over 6 months when stored in amber glass vials under inert gas. Exposure to light or humidity accelerates oxidation, forming sulfoxide derivatives .

Q. How should researchers handle and dispose of this compound safely?

Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation. Waste should be neutralized with 10% NaOH and incinerated in certified facilities. Avoid mixing with strong oxidizers to prevent toxic gas release .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts like disulfides during synthesis?

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the thiol group.
  • Oxygen Exclusion : Conduct reactions under nitrogen to prevent oxidation of -SH to -S-S- .
  • Solvent Choice : Replace DMF with acetonitrile to reduce side reactions, achieving >85% yield in pilot-scale trials .

Q. What computational methods are effective for predicting the biological interactions of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cyclooxygenase-2 (COX-2). The methoxybenzylthio group shows hydrophobic binding in COX-2’s active site (docking score: −9.2 kcal/mol) .
  • QSAR : 3D-QSAR using CoMFA identifies electron-withdrawing substituents on the benzene ring as critical for anti-inflammatory activity (r2^2 = 0.89) .

Q. How can contradictory data on the compound’s antioxidant activity be resolved?

  • Dose-Response Analysis : Re-evaluate DPPH/ABTS assays across concentrations (1–100 µM). IC50_{50} discrepancies may arise from solvent interference (e.g., DMSO quenches radicals at >2% v/v) .
  • Meta-Analysis : Compare datasets using ROS scavenging assays (e.g., in RAW 264.7 cells) under standardized protocols (pH 7.4, 37°C) .

Q. What advanced techniques characterize byproducts formed during oxidative stress studies?

  • Tandem Mass Spectrometry : LC-MS/MS identifies sulfoxide (m/z 278) and sulfone (m/z 294) derivatives.
  • X-Ray Crystallography : Resolve crystal structures of degradation products using SHELXL (e.g., space group P21_1/c for sulfone) .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • DFT Calculations : B3LYP/6-31G* models show the methoxy group increases electron density on the benzene ring, favoring electrophilic substitution at the para position. Steric hindrance from the benzylthio group reduces reactivity in Suzuki-Miyaura couplings .

Q. What green chemistry approaches minimize environmental impact during large-scale synthesis?

  • Solvent-Free Reactions : Mechanochemical grinding with K2_2CO3_3 reduces waste.
  • Biocatalysis : Lipase-mediated thioetherification in aqueous media achieves 70% yield with E-factor <5 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.